![molecular formula C17H15Cl2N B2510463 (4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride CAS No. 2247107-87-3](/img/structure/B2510463.png)
(4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride
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Overview
Description
(4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride, also known as 4-CN-2-NMC, is a novel designer drug that belongs to the class of synthetic cathinones. It is a potent stimulant that has been found to produce effects similar to those of other popular drugs such as cocaine and amphetamines. The chemical structure of 4-CN-2-NMC is similar to that of other synthetic cathinones, which makes it an attractive target for research in the field of pharmacology.
Scientific Research Applications
- Pharmaceutical Research Thiols, such as “(4-Chlorophenyl)-naphthalen-2-ylmethanamine,” can serve as precursors for drug synthesis or functional groups in pharmaceuticals due to their reactivity. Researchers explore their potential in drug development and optimization.
- Thiols are valuable in synthesizing polymers and other materials due to their ability to form strong bonds with metals. For instance, “(4-Chlorophenyl)-naphthalen-2-ylmethanamine” may contribute to the creation of novel materials with unique electrical and optical properties .
- Molecular Structure Analysis “(4-Chlorophenyl)-naphthalen-2-ylmethanamine” consists of two aromatic rings connected by a methylene group. One phenyl ring has a chlorine atom in the para position, and the molecule contains a thiol group (-SH).
- Chemical Reactions Oxidation: Thiols can be oxidized to disulfides using agents like hydrogen peroxide (H2O2). Nucleophilic Substitution: The thiol group can be displaced by stronger nucleophiles (e.g., halide ions).
Material Science
Mechanism of Action
Target of Action
Many compounds that contain a phenyl or naphthalene group are known to interact with various receptors in the body, such as G-protein coupled receptors or ion channels . The specific target would depend on the exact structure and properties of the compound.
Mode of Action
The compound could potentially bind to its target receptor and either activate or inhibit its function. This could lead to a cascade of biochemical reactions within the cell, altering its behavior .
Biochemical Pathways
Depending on the specific target, the compound could affect various biochemical pathways. For example, it could influence signal transduction pathways, alter gene expression, or affect metabolic processes .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and hydrophobicity could influence how it is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the type of cells it affects. It could potentially alter cell function, trigger cell death, or have other effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
(4-chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN.ClH/c18-16-9-7-13(8-10-16)17(19)15-6-5-12-3-1-2-4-14(12)11-15;/h1-11,17H,19H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOGACJAVCWNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C3=CC=C(C=C3)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride |
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